molecular formula C14H16N2O B2384747 4-((3,4-dihydroquinolin-1(2H)-yl)methyl)-5-methylisoxazole CAS No. 2379975-26-3

4-((3,4-dihydroquinolin-1(2H)-yl)methyl)-5-methylisoxazole

Cat. No.: B2384747
CAS No.: 2379975-26-3
M. Wt: 228.295
InChI Key: ZHZQVKSBDZWHCC-UHFFFAOYSA-N
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Description

4-((3,4-dihydroquinolin-1(2H)-yl)methyl)-5-methylisoxazole is a synthetic organic compound that belongs to the class of quinoline derivatives

Mechanism of Action

Preparation Methods

The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)methyl)-5-methylisoxazole typically involves multi-step organic reactions. One common synthetic route includes the formation of the quinoline ring followed by the introduction of the isoxazole moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

4-((3,4-dihydroquinolin-1(2H)-yl)methyl)-5-methylisoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

4-((3,4-dihydroquinolin-1(2H)-yl)methyl)-5-methylisoxazole can be compared with other quinoline derivatives, such as:

    3,4-dihydroisoquinolin-1(2H)-one: This compound shares a similar quinoline core but differs in its functional groups and overall structure.

    6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidenoacetonitrile: Another quinoline derivative with distinct substituents and chemical properties.

The uniqueness of this compound lies in its specific combination of the quinoline and isoxazole moieties, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-11-13(9-15-17-11)10-16-8-4-6-12-5-2-3-7-14(12)16/h2-3,5,7,9H,4,6,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZQVKSBDZWHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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